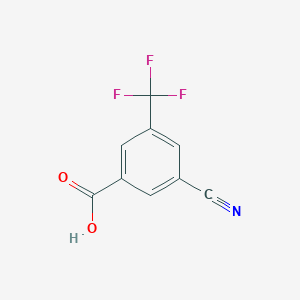

3-Cyano-5-(trifluoromethyl)benzoic acid

货号 B1428596

分子量: 215.13 g/mol

InChI 键: CILFQQDMSXNYDM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09394309B2

Procedure details

A mixture of 2.0 g (7.43 mmol) of 3-bromo-5-(trifluoromethyl)benzoic acid [US 2006/0069261-A1, compound 1.2], 995 mg (8.48 mmol) of zinc cyanide and 859 mg (0.743 mmol) of tetrakis-(triphenylphosphine)palladium(0) in 75 ml of DMF/water (99:1) was initially degassed and then, under an atmosphere of argon, heated at 120° C. for 3 h. After cooling to RT, the mixture was diluted with about 300 ml of water and extracted three times with in each case about 150 ml of ethyl acetate. The combined organic extracts were washed with saturated sodium chloride solution, dried over anhydrous magnesium sulphate, filtered and then concentrated to dryness on a rotary evaporator. The product was isolated by preparative HPLC (Method 9). Evaporation of the product fractions and drying of the residue under high vacuum gave 421 mg (26% of theory) of the title compound.

[Compound]

Name

tetrakis-(triphenylphosphine)palladium(0)

Quantity

859 mg

Type

reactant

Reaction Step One

Name

zinc cyanide

Quantity

995 mg

Type

catalyst

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:15][N:16](C=O)C.O>[C-]#N.[Zn+2].[C-]#N>[C:15]([C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:5]([OH:7])=[O:6])#[N:16] |f:1.2,3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C(=O)O)C=C(C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C(=O)O)C=C(C1)C(F)(F)F

|

[Compound]

|

Name

|

tetrakis-(triphenylphosphine)palladium(0)

|

|

Quantity

|

859 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O.O

|

|

Name

|

zinc cyanide

|

|

Quantity

|

995 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#N.[Zn+2].[C-]#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was initially degassed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to RT

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture was diluted with about 300 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted three times with in each case about 150 ml of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed with saturated sodium chloride solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated by preparative HPLC (Method 9)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the product fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying of the residue under high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C=1C=C(C(=O)O)C=C(C1)C(F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |